molecular formula C22H28N4O3 B2986767 (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034252-39-4

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No. B2986767
CAS RN: 2034252-39-4
M. Wt: 396.491
InChI Key: IYMICCJOEVEMIW-UHFFFAOYSA-N
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Description

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known as DPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPMP is a small molecule that acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The purpose of

Scientific Research Applications

Antibacterial Agents

Research on related piperazinyl oxazolidinone antibacterial agents, which share structural similarities with the compound , highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These studies are significant for understanding the compound's potential role in developing new antibacterial treatments (J. Tucker et al., 1998).

Antitumor and Anticancer Activity

Derivatives of dihydropyrimidine, which resemble the functional groups in the given chemical structure, have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. Such studies contribute to the development of novel cancer therapeutics by exploring different molecular frameworks (K. Venkateshwarlu et al., 2014).

Neurological Disease Imaging

Compounds structurally related to the given chemical have been synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease using PET scans. This research underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Structural Analysis and Antiproliferative Activity

Research into compounds with similar structural components, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their antiproliferative activity and molecular structure through X-ray diffraction studies. These findings contribute to the understanding of how molecular structure influences biological activity (S. Benaka Prasad et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine moieties . .

Mode of Action

The presence of a pyrimidine ring and a piperidine ring in the structure suggests potential interactions with biological targets via hydrogen bonding, ionic interactions, or hydrophobic effects . The morpholine moiety could also contribute to the compound’s solubility and bioavailability .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it might be involved in pathways where pyrimidine derivatives play a crucial role

Pharmacokinetics

The presence of a morpholine ring might enhance the compound’s solubility, potentially affecting its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with metabolic enzymes and transporters, which are currently unknown.

Result of Action

Based on its structure, the compound might interact with cellular targets, leading to changes in cellular functions . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-14-21(24-17(2)23-16)29-20-4-3-9-26(15-20)22(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMICCJOEVEMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

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